molecular formula C30H48O2 B12437694 24(S),25-Epoxy-5alpha-dammar-20-en-3-one

24(S),25-Epoxy-5alpha-dammar-20-en-3-one

Cat. No.: B12437694
M. Wt: 440.7 g/mol
InChI Key: HKRMRIDUAZDXGO-PNOQKLRMSA-N
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Description

24(S),25-Epoxy-5α-dammar-20-en-3-one (CAS: 63543-52-2) is a tetracyclic triterpenoid derived from the dammarane family. It is characterized by a 20(21)-en-3-one backbone with a 24(S),25-epoxy group, contributing to its unique stereochemical and functional properties . This compound is isolated from Walsura trifoliolata and has a molecular formula of C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol. Its structure includes a ketone at position C-3 and an epoxy bridge between C-24 and C-25, distinguishing it from other dammaranes.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(8R,10R,14R)-17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,28-,29+,30+/m0/s1

InChI Key

HKRMRIDUAZDXGO-PNOQKLRMSA-N

Isomeric SMILES

C[C@@]12CCC(C1CCC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CCC5C(O5)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

24(S),25-Epoxy-5alpha-dammar-20-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural and functional differences between 24(S),25-Epoxy-5α-dammar-20-en-3-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Source
24(S),25-Epoxy-5α-dammar-20-en-3-one 63543-52-2 C₃₀H₄₈O₂ 440.7 3-ketone, 24,25-epoxy 5α, 24S Walsura trifoliolata
20S,24-Dihydroxydammar-25-en-3-one 75069-59-9 C₂₉H₄₈O₃ 458.7 3-ketone, 20S,24S-diol 24S Aglaia abbreviata
20S,24R-Epoxydammar-12,25-diol-3-one 25279-15-6 C₃₀H₅₀O₄ 486.7 3-ketone, 24R,25-epoxy, 12-OH, 25-OH 20S, 24R Not specified
20S,24-Epoxy-24,25-dihydroxydammar-3-one (1) - C₃₀H₅₀O₄ 486.7 3-ketone, 24,25-epoxy, 24-OH, 25-OH 20S, 24R/S (mixed) Not specified
23-Chloro-20,24-epoxy-dammarane derivatives (2,3) - C₃₂H₅₁ClO₅ ~563.0 3-acetate, 23-Cl, 24-OH, 25-OH 20S, 23R, 24R or 24S Not specified
Key Observations:

Functional Group Diversity: The target compound lacks hydroxyl groups at C-24/C-25 compared to 20S,24-Dihydroxydammar-25-en-3-one (CAS: 75069-59-9), which has two hydroxyls at C-20 and C-24 . This reduces its polarity (XLogP3 = 7.2 vs. 6.5 for hydroxylated analogs). 20S,24R-Epoxydammar-12,25-diol-3-one (CAS: 25279-15-6) features an additional hydroxyl at C-12, increasing hydrogen-bonding capacity and solubility .

Stereochemical Differences :

  • The 24S configuration in the target compound contrasts with the 24R stereochemistry in 20S,24R-Epoxydammar-12,25-diol-3-one, which may influence receptor binding or enzymatic interactions .
  • Mixed stereochemistry (24R/S) in 20S,24-Epoxy-24,25-dihydroxydammar-3-one (compound 1, ) highlights variability in natural product biosynthesis .

Molecular Weight and Bioavailability :

  • Higher molecular weight compounds like 23-chloro derivatives (~563 g/mol) may exhibit reduced membrane permeability compared to the target compound (440.7 g/mol) .
  • Hydroxyl and acetate groups in analogs increase topological polar surface area (e.g., 57.5 Ų for 20S,24-Dihydroxydammar-25-en-3-one vs. ~40 Ų for the target compound), impacting solubility and absorption .

Physicochemical Properties

Property 24(S),25-Epoxy-5α-dammar-20-en-3-one 20S,24-Dihydroxydammar-25-en-3-one 20S,24R-Epoxydammar-12,25-diol-3-one
XLogP3 ~7.5 (estimated) 7.2 ~5.8 (due to hydroxyls)
Hydrogen Bond Donors 0 2 3
Rotatable Bonds 5 5 6
Topological Polar Surface Area ~40 Ų 57.5 Ų ~80 Ų

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